Cas no 509-96-6 (12alpha-HYDROXYROTENONE)

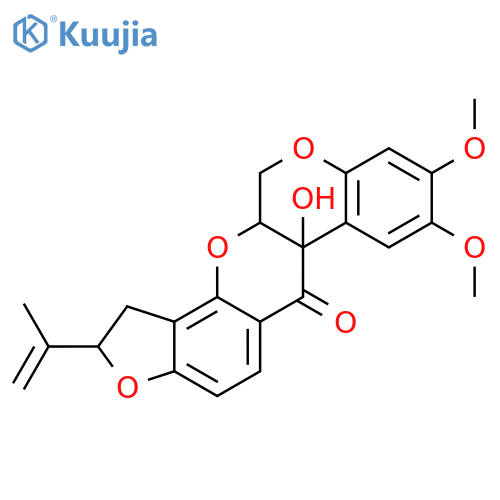

12alpha-HYDROXYROTENONE structure

商品名:12alpha-HYDROXYROTENONE

12alpha-HYDROXYROTENONE 化学的及び物理的性質

名前と識別子

-

- 12alpha-HYDROXYROTENONE

- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-

- furo[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-

- (-)-cis-12a-Hydroxyrotenone

- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

- Rotenolone I

- 12a-Hydroxyrotenone

- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-(prop-1-en-2-yl)-2,7,20-trioxapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{14,19}]henicosa-3,8,10,14(19),15,17-hexaen-12-one

- Q27104952

- (-)-12alpha-Hydroxyrotenone

- Rotenolon I

- HY-119694

- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6ah)-one, 1,2,12,12a-alpha-tetrahydro-6a-alpha-hydroxy-2-alpha-isopropenyl-8,9-dimethoxy-

- UNII-HN2R8MKH6Y

- 6ab,12ab-Rotenolone

- 12-Hydroxyrotenone

- Rotenalone

- 6a-beta,12a-beta-Rotenolone

- Rotenolone

- 509-96-6

- 1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-(2R,6aR,12aR)-[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one

- (2R,6aR,12aR)-1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one

- hydroxy-isopropenyl-dimethoxy-[?]one

- CHEBI:68051

- (-)-cis-Rotenolone

- HN2R8MKH6Y

- BDBM50480247

- AKOS040753816

- C10464

- CHEMBL240545

- (2R,6aR,12aR)-6a-hydroxy-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one

- "12-hydroxyrotenone

- Rotenalone I

- FS-10634

- 12-alpha-Hydroxyrotenone

- (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-

- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-(prop-1-en-2-yl)-2,7,20-trioxapentacyclo(11.8.0.0^(3,11).0^(4,8).0^(14,19))henicosa-3,8,10,14(19),15,17-hexaen-12-one

- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo(11.8.0.03,11.04,8.014,19)henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

- 545-76-6

- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R-(2alpha,6abeta,12abeta))-

- DA-77539

- 1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-(2R,6ar,12ar)-(1)benzopyrano(3,4-b)furo(2,3-H)(1)benzopyran-6(6ah)-one

- DTXCID201477490

- 6 alpha(beta),12 alpha(beta)-Rotenolone

- DTXSID301019530

- 6alpha(beta),12alpha(beta)-Rotenolone

-

- インチ: InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m1/s1

- InChIKey: JFVKWCYZKMUTLH-AYPBNUJASA-N

- ほほえんだ: CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

計算された属性

- せいみつぶんしりょう: 410.13656

- どういたいしつりょう: 410.13655304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 83.45

12alpha-HYDROXYROTENONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T34394-5 mg |

Rotenolone |

509-96-6 | 98% | 5mg |

¥ 5,250 | 2023-07-10 | |

| TargetMol Chemicals | T34394-5mg |

Rotenolone |

509-96-6 | 5mg |

¥ 5250 | 2024-07-19 | ||

| Aaron | AR006VPW-10mg |

12a-Hydroxyrotenone |

509-96-6 | 10mg |

$1132.00 | 2025-02-13 |

12alpha-HYDROXYROTENONE 関連文献

-

1. 148. Proton magnetic studies of rotenone and related compoundsL. Crombie,J. W. Lown J. Chem. Soc. 1962 775

-

Aline C. M. Sobreira,Francisco das Chagas L. Pinto,Katharine G. D. Florêncio,Diego V. Wilke,Charley C. Staats,Rodrigo de A. S. Streit,Francisco das Chagas de O. Freire,Otília D. L. Pessoa,Amaro E. Trindade-Silva,Kirley M. Canuto RSC Adv. 2018 8 35575

-

3. Back cover

-

Nigel C. Veitch Nat. Prod. Rep. 2013 30 988

-

William M. Draper,Jagdev S. Dhoot,S. Kusum Perera J. Environ. Monit. 1999 1 519

509-96-6 (12alpha-HYDROXYROTENONE) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 81216-14-0(7-bromohept-1-yne)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量